Atractyligenin

Description

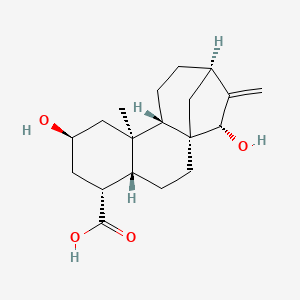

Structure

3D Structure

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1 |

InChI Key |

YRHWUYVCCPXYMB-JIMOHSCASA-N |

Isomeric SMILES |

C[C@@]12C[C@@H](C[C@H]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)C(=O)O)O |

Canonical SMILES |

CC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O |

Synonyms |

atractyligenin atractyligenine |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Atractyligenin

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound. The information is curated for professionals in research and development, with a focus on structured data and experimental detail.

Core Chemical Identity

This compound is a tetracyclic diterpenoid and serves as the aglycone core for various glycosides found in plants, notably in coffee.[1][2] It is classified as an ent-kaurane diterpenoid.[1] The structural integrity of this compound is fundamental to the biological activity of its glycoside derivatives, such as Atractyloside, a known inhibitor of the mitochondrial ADP/ATP translocase.[2][3]

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is (1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid.[1] The molecule possesses a rigid tetracyclic core with specific stereochemistry that is crucial for its biological recognition. The presence of hydroxyl groups, a carboxylic acid, and a methylidene group contribute to its chemical reactivity and potential for interaction with biological targets.

Molecular Identifiers

Accurate identification of this compound is critical for database searches, procurement, and regulatory documentation. The key identifiers are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid | PubChem[1] |

| CAS Number | 10391-47-6 | Pharmaffiliates[4] |

| Molecular Formula | C₁₉H₂₈O₄ | PubChem[1] |

| Molecular Weight | 320.43 g/mol | PubChem[1], SpectraBase[5] |

| Exact Mass | 320.198759 g/mol | PubChem[1], SpectraBase[5] |

| SMILES | C[C@@]12C--INVALID-LINK--C(=C)[C@@H]4O)C(=O)O">C@@HO | PubChem[1] |

| InChI | InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1 | PubChem[1], SpectraBase[5] |

| InChIKey | YRHWUYVCCPXYMB-JIMOHSCASA-N | PubChem[1], SpectraBase[5] |

| ChEBI ID | CHEBI:196975 | PubChem[1] |

Biological Context and Metabolism

This compound is notably derived from the metabolism of its glycosides, which are consumed through beverages like coffee.[6] The primary precursor in roasted coffee is this compound-2-O-β-D-glucoside.[7] Following ingestion, this glycoside is metabolized in the human body, leading to the appearance of this compound and its further conjugated metabolites in plasma and urine.[6][8]

A recent study identified four key metabolites in the urine of coffee drinkers: the unconjugated this compound (M4), this compound-19-O-β-d-glucuronide (M1), 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-d-glucuronide (M2), and 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide (M3).[6][7] This metabolic pathway highlights the biotransformation processes, including deglycosylation, oxidation, and glucuronidation, that the parent compound undergoes.

Experimental Protocols

Isolation and Identification of Metabolites from Urine

This protocol is adapted from the methodology used to identify this compound metabolites in human urine following coffee consumption.[6][7]

Objective: To isolate and identify this compound and its conjugated metabolites from urine samples.

Methodology:

-

Sample Collection: Collect spot urine samples from individuals following coffee consumption.

-

Solid-Phase Extraction (SPE):

-

Acidify urine samples to pH 3 using formic acid.

-

Centrifuge the samples to remove precipitates.

-

Apply the supernatant to a pre-conditioned polymeric SPE cartridge (e.g., Strata-X).

-

Wash the cartridge sequentially with a formic acid solution and a water/methanol mixture.

-

Elute the metabolites using methanol.

-

-

MS-Guided Chromatographic Fractionation:

-

Concentrate the eluate under a nitrogen stream.

-

Re-dissolve the residue in a water/methanol solution.

-

Perform fractionation using preparative High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).

-

Monitor for the specific m/z values corresponding to expected metabolites (e.g., m/z 495.22 for glucuronides, m/z 319.19 for free this compound).

-

Collect fractions containing the target ions.

-

-

Structure Elucidation:

-

Analyze the purified fractions using high-resolution Time-of-Flight Mass Spectrometry (ToF-MS) to confirm elemental composition.

-

Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, HMBC) on the isolated metabolites to definitively elucidate their chemical structures.

-

References

- 1. This compound | C19H28O4 | CID 11045436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atractyloside - Wikipedia [en.wikipedia.org]

- 3. 2-O-β-D-Glucopyranosyl-carboxythis compound from Coffea L. inhibits adenine nucleotide translocase in isolated mitochondria but is quantitatively degraded during coffee roasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Metabolites of dietary this compound glucoside in coffee drinkers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Atractyligenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin is a tetracyclic diterpenoid aglycone belonging to the ent-kaurane family of natural products. It is the core non-sugar component of the highly toxic glycosides, atractyloside (B1665827) and carboxyatractyloside. These parent compounds are potent and specific inhibitors of the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT), a critical protein for cellular energy metabolism. This inhibition blocks the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a halt in oxidative phosphorylation and subsequent cell death.[1][2] Due to this specific and potent biological activity, this compound and its derivatives are valuable tools in biochemical research and potential starting points for drug discovery programs. This guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its isolation and purification.

Natural Sources of this compound

This compound is primarily found in nature as part of larger glycoside structures, most notably Atractyloside (ATR) and Carboxyatractyloside (CATR). These toxic compounds have been identified in several plant species, primarily within the Asteraceae (daisy) and Rubiaceae (coffee) families. The rhizomes or roots are often the plant parts with the highest concentration of these compounds.[3]

| Plant Species | Family | Primary Compound(s) | Plant Part(s) | Geographic Distribution | Reference(s) |

| Atractylis gummifera | Asteraceae | Atractyloside, Carboxyatractyloside | Rhizome, Root | Mediterranean regions, North Africa, Southern Europe | [1][2][4] |

| Callilepis laureola | Asteraceae | Atractyloside, Carboxyatractyloside | Tuberous Rootstock | South Africa | [1][5][6] |

| Iphiona aucheri | Asteraceae | Atractyloside, Carboxyatractyloside | Aerial Parts, Leaves | North-East Africa, Arabian Peninsula, Iran | [7][8][9] |

| Coffea L. (esp. Arabica) | Rubiaceae | This compound Glycosides (e.g., 2-O-β-D-glucopyranosyl-carboxythis compound) | Raw (Green) Coffee Beans | Worldwide (cultivated) | [10][11][12][13] |

Isolation and Purification Methodologies

The isolation of pure this compound is a multi-step process that typically involves the extraction of its parent glycosides from the plant matrix, followed by chemical or enzymatic hydrolysis to cleave the sugar moieties.

General Experimental Workflow

The overall process for obtaining this compound from its natural plant sources can be visualized as follows:

Detailed Experimental Protocols

The following protocols are generalized from methods described in the literature for the isolation of atractylosides and subsequent generation of this compound.[8][14][15]

Protocol 1: Extraction of Atractyloside from Iphiona aucheri

-

Plant Material Preparation : Dried and ground aerial parts of Iphiona aucheri (e.g., 990 g) are used as the starting material.[8]

-

Soxhlet Extraction : The powdered plant material is successively extracted in a Soxhlet apparatus with petroleum ether (to defat the material) followed by methanol (B129727) (MeOH).[8]

-

Solvent Partitioning : The resulting methanol extract is dissolved in ethyl acetate (B1210297) (EtOAc) and partitioned against water (H₂O). The aqueous layer, containing the polar glycosides, is collected and concentrated under reduced pressure.[8]

-

Purification : The concentrated aqueous extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a solvent system such as methanol-acetone (3:7) to yield purified atractyloside.[8]

Protocol 2: Extraction from Callilepis laureola and Analysis

-

Extraction : Tubers of Callilepis laureola are homogenized and extracted. A selective method utilizes solid-phase extraction (SPE) for sample cleanup.[14]

-

Chromatographic Separation : The extract is analyzed and purified using high-performance liquid chromatography (HPLC). A phenyl column (e.g., Xterra Phenyl) with a gradient elution of a mobile phase consisting of aqueous ammonium (B1175870) acetate buffer, methanol, and acetonitrile (B52724) can be employed.[14]

-

Detection : Detection is achieved using atmospheric pressure ionization mass spectrometry (API-MS), which allows for sensitive and selective quantification of the target atractylosides.[14] The limit of detection for atractyloside standards has been reported as low as 100 pg/ml.[14]

Protocol 3: Hydrolysis to this compound

-

Reaction Setup : Purified atractyloside (or carboxyatractyloside) is dissolved in an acidic solution (e.g., 1-2 M HCl or H₂SO₄ in aqueous methanol).

-

Hydrolysis : The solution is heated under reflux for several hours to facilitate the cleavage of the β1-glycosidic bond.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃ solution). The aglycone, this compound, is less polar than its parent glycoside and can be extracted into an organic solvent like ethyl acetate or dichloromethane.

-

Final Purification : The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude this compound is then purified by column chromatography on silica gel or by preparative HPLC to yield the pure compound.

Mechanism of Action: Inhibition of Mitochondrial ANT

The primary mechanism of toxicity for this compound's parent glycosides, ATR and CATR, is the potent and specific inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][16] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of ATP synthesized within the mitochondria for ADP from the cytoplasm. By binding to the translocase, ATR and CATR lock it in a conformation that prevents this exchange. This effectively decouples the mitochondrial respiratory chain from ATP synthesis, leading to a rapid depletion of cellular ATP and, ultimately, necrotic cell death.[1][4]

Conclusion

This compound is a biologically significant diterpenoid primarily sourced from toxic plants like Atractylis gummifera and Callilepis laureola, as well as from raw coffee beans. Its isolation requires a robust multi-step process involving the extraction and purification of its parent glycosides, followed by controlled hydrolysis to yield the aglycone. The potent inhibitory effect of its glycosides on the mitochondrial adenine nucleotide translocase makes this compound and its analogues important molecules for studying cellular bioenergetics and serve as a foundation for developing novel therapeutic agents. The detailed protocols and methodologies outlined in this guide provide a technical framework for researchers engaged in the exploration of this potent natural product.

References

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A review of acute poisoning from Atractylis gummifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity of Callilepis laureola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diterpene glycosides from Iphiona aucheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-O-β-D-Glucopyranosyl-carboxythis compound from Coffea L. inhibits adenine nucleotide translocase in isolated mitochondria but is quantitatively degraded during coffee roasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metabolites of dietary this compound glucoside in coffee drinkers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of atractyloside in Callilepis laureola using solid-phase extraction and liquid chromatography-atmospheric pressure ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Atractylis gummifera L. poisoning: an ethnopharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Atractyligenin: A Technical Guide for Researchers

Abstract: Atractyligenin is a tetracyclic diterpenoid and the aglycone of atractyloside (B1665827) and carboxyatractyloside (B560681), potent inhibitors of mitochondrial ADP/ATP translocation. Found in several species of the Asteraceae family, notably Atractylis gummifera, and in Coffea species, the precise biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes current knowledge on diterpenoid biosynthesis to propose a putative pathway for this compound formation in plants. It provides a framework for researchers by detailing the hypothesized enzymatic steps, offering illustrative quantitative data, outlining comprehensive experimental protocols for pathway elucidation, and presenting visual diagrams of the proposed metabolic and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmacognosy.

Introduction to this compound

This compound is an ent-kaurane diterpenoid, a class of natural products known for its diverse biological activities and complex chemical structures. It serves as the core scaffold for atractyloside (ATR) and carboxyatractyloside (CATR), which are well-documented for their toxicity due to the potent and specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2][3] The biosynthesis of such specialized metabolites is a multi-step process involving gene families common to many plant species, including terpene synthases and cytochrome P450 monooxygenases.

While the complete enzymatic sequence leading to this compound has not been experimentally verified, a scientifically robust pathway can be proposed based on well-characterized routes for other labdane-related diterpenoids, such as the gibberellin phytohormones.[4][5] This guide outlines this putative pathway, starting from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

Proposed Biosynthesis Pathway of this compound

The formation of this compound is hypothesized to occur in three main stages:

-

Upstream Precursor Supply: Synthesis of the universal C20 precursor, GGPP.

-

Core Skeleton Formation: Two-step cyclization of GGPP by a pair of diterpene synthases (diTPS) to form the characteristic tetracyclic ent-kaurene (B36324) skeleton.

-

Post-Cyclization Modification: A series of oxidative reactions, catalyzed primarily by Cytochrome P450 enzymes (CYPs), to tailor the ent-kaurene backbone into the final this compound structure.

Upstream Pathway: Formation of Geranylgeranyl Diphosphate (GGPP)

In plants, the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[5][6] Since diterpenoids like this compound are typically synthesized in the plastids, the MEP pathway is the primary source of precursors. A GGPP synthase then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[5]

Core Skeleton Formation: From GGPP to ent-Kaurene

The formation of the tetracyclic ent-kaurane core is a hallmark of gibberellin biosynthesis and is catalyzed by two distinct classes of diTPS.[4][7]

-

Step 1: GGPP to ent-Copalyl Diphosphate (ent-CPP): A Class II diTPS, specifically an ent-copalyl diphosphate synthase (CPS), initiates the first cyclization. This enzyme protonates the terminal double bond of the linear GGPP, leading to a series of cationic cyclizations that form the bicyclic intermediate, ent-CPP.[7]

-

Step 2: ent-CPP to ent-Kaurene: A Class I diTPS, an ent-kaurene synthase (KS), utilizes the diphosphate group of ent-CPP as a reactive handle. It catalyzes an ionization-initiated cyclization to form the final two rings, resulting in the tetracyclic hydrocarbon ent-kaurene.[4][7]

Post-Cyclization Modification: The Putative Oxidative Tailoring

The conversion of the simple hydrocarbon ent-kaurene into the highly functionalized this compound requires a series of specific oxidative steps, which are hypothesized to be catalyzed by various CYP enzymes.[5][8]

-

Step 3: Oxidation at C-19 to ent-Kaurenoic Acid: The methyl group at the C-19 position is likely oxidized in a three-step process (to alcohol, aldehyde, then carboxylic acid) by an ent-kaurene oxidase (KO), a member of the CYP701 family. This yields ent-kaurenoic acid, a common intermediate in diterpenoid metabolism.[4][5]

-

Step 4: Hydroxylation at C-15: A subsequent hydroxylation event is proposed to occur at the C-15 position, catalyzed by a specific CYP enzyme.

-

Step 5: Epoxidation of the C16=C17 Double Bond: The exocyclic double bond is hypothesized to undergo epoxidation, another reaction commonly catalyzed by CYPs in terpenoid biosynthesis, to form an epoxide ring.[8] This step, potentially followed by rearrangement, would lead to the final this compound structure.

Quantitative Data Summary

Quantitative characterization of the enzymes in the this compound pathway is essential for understanding metabolic flux and for future metabolic engineering efforts. As the specific enzymes have not been identified, the following table presents illustrative data based on known values for homologous enzymes from other plant diterpenoid pathways.

| Table 1: Illustrative Quantitative Data for Enzymes in the Putative this compound Pathway | ||||

| Enzyme | Homolog Example | Source Organism | Km (µM) | kcat (s-1) |

| ent-Copalyl Diphosphate Synthase (CPS) | AtCPS | Arabidopsis thaliana | 1.5 (for GGPP) | 0.8 |

| ent-Kaurene Synthase (KS) | AtKS | Arabidopsis thaliana | 0.8 (for ent-CPP) | 0.5 |

| ent-Kaurene Oxidase (KO) | AtKO (CYP701A3) | Arabidopsis thaliana | ~5 (for ent-kaurene) | ~0.2 |

| Cytochrome P450 Hydroxylase | SrKAH (CYP71BE51) | Stevia rebaudiana | ~10 (for ent-kaurenoic acid) | ~0.15 |

Note: Data are representative and intended for illustrative purposes only. Actual values for the this compound pathway enzymes may vary significantly.

Detailed Experimental Protocols

Elucidating the proposed pathway requires a combination of gene discovery, biochemical characterization, and in vivo functional analysis. The following protocols provide a detailed framework for these investigations.

Protocol 1: Identification and Cloning of Candidate Genes

Objective: To identify and clone candidate ent-CPS, ent-KS, and CYP450 genes from an this compound-producing plant (e.g., Atractylis gummifera).

Methodology:

-

Tissue Collection: Collect tissue samples (e.g., roots, leaves) from the plant and immediately flash-freeze in liquid nitrogen.

-

RNA Extraction and Sequencing: Extract total RNA using a suitable kit. Perform transcriptome sequencing (RNA-seq) to generate a comprehensive gene expression library.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo.

-

Perform BLAST searches against the assembled transcriptome using known diTPS (ent-CPS, ent-KS) and CYP (e.g., CYP701, CYP71BE families) protein sequences from related species as queries.

-

Identify full-length candidate genes with conserved motifs (e.g., DxDD for Class II diTPS).

-

-

Gene Cloning:

-

Design primers to amplify the full-length open reading frames (ORFs) of the candidate genes from cDNA.

-

Use PCR to amplify the genes and clone them into suitable expression vectors (e.g., pET vectors for E. coli expression, pEAQ vectors for plant expression).

-

Verify the sequence of all clones by Sanger sequencing.

-

Protocol 2: In Vitro Enzyme Assays

Objective: To biochemically determine the function of candidate diTPS and CYP enzymes.

Methodology for diTPS:

-

Protein Expression: Transform E. coli (e.g., BL21 strain) with the expression vectors for the candidate ent-CPS and ent-KS. Induce protein expression with IPTG.

-

Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

Coupled Enzyme Assay:

-

In a glass vial, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5% glycerol).

-

Add the purified candidate ent-CPS protein and 10 µM GGPP. Incubate for 1 hour at 30°C to produce ent-CPP.

-

Add the purified candidate ent-KS protein to the same reaction. Incubate for an additional 1-2 hours at 30°C.

-

To dephosphorylate any remaining diphosphate compounds for GC analysis, add alkaline phosphatase and incubate for 1 hour.

-

-

Product Extraction and Analysis:

-

Overlay the reaction with n-hexane and vortex vigorously to extract the terpene hydrocarbons.

-

Analyze the hexane (B92381) layer by Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Compare the mass spectrum and retention time of the product with an authentic ent-kaurene standard.

-

Methodology for CYPs:

-

System Preparation: Co-express the candidate CYP in a system that provides a suitable Cytochrome P450 Reductase (CPR), either in yeast microsomes or through co-expression in E. coli.

-

Enzyme Assay:

-

Prepare a reaction buffer containing the CYP/CPR preparation, a NADPH regenerating system, and the substrate (ent-kaurene or ent-kaurenoic acid).

-

Incubate at 30°C for 1-3 hours.

-

-

Product Extraction and Analysis:

-

Extract the reaction products with ethyl acetate (B1210297).

-

Derivatize the products if necessary (e.g., with BSTFA for GC-MS analysis) or analyze directly by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for polar compounds.[10]

-

Protocol 3: In Vivo Pathway Reconstitution in Nicotiana benthamiana

Objective: To demonstrate the production of pathway intermediates or the final product by co-expressing the candidate genes in a plant chassis.

Methodology:

-

Prepare Agrobacterium Cultures: Transform separate Agrobacterium tumefaciens cultures with the plant expression vectors containing the candidate ent-CPS, ent-KS, and CYP genes. Grow cultures to an appropriate density (e.g., OD600 of 0.8).

-

Agroinfiltration: Mix the Agrobacterium cultures containing the different genes in equal ratios. Infiltrate the mixture into the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.[6][11]

-

Incubation and Harvest: Allow the plants to grow for 5-7 days post-infiltration to allow for transient gene expression and metabolite accumulation. Harvest the infiltrated leaf tissue.

-

Metabolite Extraction and Analysis:

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating yet unresolved area of plant natural product chemistry. The putative pathway detailed in this guide, proceeding via an ent-kaurene intermediate followed by extensive oxidative modifications by cytochrome P450s, provides a solid foundation for future research. The experimental protocols outlined here offer a clear roadmap for identifying the specific genes and enzymes responsible for its formation.

Successful elucidation of this pathway will not only deepen our understanding of the chemical diversity within the Asteraceae family but also open avenues for metabolic engineering. By heterologously expressing the identified enzymes in microbial or plant chassis systems, it may become possible to produce this compound or novel derivatives sustainably.[6] This could facilitate further toxicological studies and potentially enable the development of new pharmacological tools for probing mitochondrial function. Future work should focus on obtaining high-quality transcriptomic and genomic data from atractyloside-producing plants to accelerate the discovery of the key biosynthetic genes.

References

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cjnmcpu.com [cjnmcpu.com]

- 6. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4.4. Diterpene product analysis by GC-MS chromatography [bio-protocol.org]

- 10. Identification of atractyloside by LC-ESI-MS in alleged herbal poisoning [researchspace.csir.co.za]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

Atractyligenin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin is a tetracyclic diterpenoid of the ent-kaurane class, notable for its presence in coffee, particularly in its glycosidic forms.[1] The aglycone, this compound, has garnered significant interest due to its biological activities, including its role in inhibiting cutaneous photoaging.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[3] Its core structure is a carbotetracyclic compound characterized as a dihydroxy monocarboxylic acid.[1]

Table 1: Physicochemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | (1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid | [1] |

| CAS Number | 10391-47-6 | [3] |

| Molecular Formula | C₁₉H₂₈O₄ | [1][3] |

| InChI | InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1 | [1] |

| InChIKey | YRHWUYVCCPXYMB-JIMOHSCASA-N | [1] |

| SMILES | C[C@@]12C--INVALID-LINK--C(=C)[C@@H]4O)C(=O)O">C@@HO | [1] |

Table 2: Quantitative Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 320.43 g/mol | [1][3] |

| Exact Mass | 320.198759 g/mol | [1] |

| Appearance | White to Off-White Solid | [3] |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere | [3] |

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is characterized by specific fragmentation patterns. In negative ion mode (ESI-), the [M-H]⁻ ion is observed at m/z 319.19.[3] Further fragmentation leads to characteristic losses, such as the loss of a carboxyl group (as CO₂ and H), resulting in a fragment at m/z 275.20, and the loss of a formic acid group (HCOOH), leading to a fragment at m/z 273.18.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for this compound has been reported in deuterated methanol (B129727) (CD₃OD).[4] The full spectrum is available through specialized databases and is crucial for the structural elucidation and confirmation of the compound.[4]

Experimental Protocols

Isolation and Purification of this compound from Natural Sources (e.g., Coffee)

This protocol describes a general method for the extraction and purification of this compound from coffee beans, where it is typically present as glycosides.

a. Extraction:

-

Coffee beans are extracted with an 85% aqueous ethanol (B145695) solution at an acidic pH of 2.5 until the polyphenols are exhausted.[5]

-

The resulting extracts are combined and concentrated under a vacuum to remove the ethanol.[5]

-

The aqueous solution is filtered to remove insoluble materials.[5]

b. Caffeine Removal:

-

The aqueous solution is basified, for example, with an alkaline carbonate or bicarbonate.[5]

-

A counter-extraction is performed with a 9:1 mixture of ethyl acetate/hexane to eliminate caffeine.[5]

c. Enzymatic Hydrolysis:

-

The caffeine-free aqueous solution is alkalinized to pH 5.2.[5]

-

Cellulase is added, and the mixture is incubated for 2 hours to hydrolyze the kaurane (B74193) glycosides to this compound.[5]

d. This compound Extraction:

-

After hydrolysis, the solution is re-acidified, and any precipitate is filtered off.[5]

-

The filtrate is then counter-extracted with methylene (B1212753) chloride until the this compound has been completely removed.[5]

e. Purification by High-Performance Liquid Chromatography (HPLC):

-

The crude extract is subjected to preparative or semi-preparative reverse-phase HPLC.[6][7]

-

A C18 column is typically used with a gradient elution of acetonitrile (B52724) and a buffered aqueous mobile phase (e.g., 0.02% formic acid and 10 mM ammonium (B1175870) formate (B1220265) at pH 4.6).[8]

-

Fractions are collected, and those containing pure this compound (as determined by UV and mass spectrometry detection) are pooled and evaporated to yield the purified compound.[6][8]

Characterization by UHPLC-ToF-MS

This protocol outlines the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry.

-

Chromatography: Separation is achieved on a C18 column.[3]

-

Mobile Phase: A gradient elution is employed using a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.[3]

-

Mass Spectrometry: Detection is performed in negative electrospray ionization mode (ESI-).[3]

-

Data Analysis: The retention time and mass-to-charge ratio (m/z) of the peaks are compared with a reference standard of this compound. The characteristic [M-H]⁻ ion at m/z 319.19 is monitored.[1][3]

Assessment of Antioxidant Activity (DPPH Assay)

This protocol describes the evaluation of the radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[9][10]

-

A methanolic solution of DPPH (e.g., 1 x 10⁻⁴ M) is prepared.[9]

-

Aliquots of this compound at various concentrations are mixed with the DPPH solution.[9]

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

The absorbance of the solution is measured at 517 nm.[10]

-

The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[11]

Evaluation of Anti-photoaging Effects in Human Dermal Fibroblasts

This protocol details the investigation of this compound's ability to inhibit the MAPK signaling pathway in response to UVA irradiation.

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured and then treated with various concentrations of this compound before being exposed to UVA radiation (e.g., 8 J/cm²).[2]

-

Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) is used to measure intracellular ROS levels.[2]

-

Western Blot Analysis:

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and c-Jun, as well as an antibody for c-Fos.

-

Appropriate secondary antibodies are used, and protein bands are visualized to determine the effect of this compound on the phosphorylation and expression of these MAPK pathway components.[2]

-

Biological Activity and Signaling Pathways

Metabolism of this compound Glycosides

In humans, this compound glycosides from coffee are metabolized into several key compounds. The primary metabolites found in plasma and urine are the aglycone this compound itself and its glucuronidated conjugate, this compound-19-O-β-D-glucuronide (M1).[12][13] Other metabolites, such as 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2) and 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide (M3), are also formed.[12]

Inhibition of the MAPK Signaling Pathway in Cutaneous Photoaging

This compound has been shown to mitigate the effects of UVA-induced photoaging in human dermal fibroblasts. It achieves this by inhibiting the production of intracellular reactive oxygen species (ROS), which in turn suppresses the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] This leads to a reduction in the phosphorylation of c-Jun and the expression of c-Fos, key components of the AP-1 transcription factor that upregulates matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a terpenoid isolated from coffee silverskin, inhibits cutaneous photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. WO2015158895A1 - Coffee extracts and formulations containing them - Google Patents [patents.google.com]

- 6. tarosdiscovery.com [tarosdiscovery.com]

- 7. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 8. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 12. Metabolites of dietary this compound glucoside in coffee drinkers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of primary this compound metabolites after coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

Atractyligenin and its Glycoside Derivatives in Coffee: A Technical Guide for Researchers

An in-depth exploration of the chemistry, analysis, and biological significance of atractyligenin and its derivatives in coffee for researchers, scientists, and drug development professionals.

Introduction

Coffee, one of the world's most consumed beverages, is a complex matrix of thousands of chemical compounds. Among these, the diterpenoid this compound and its glycoside derivatives represent a class of compounds with significant abundance, particularly in Arabica coffee.[1][2] While initially of interest due to the toxicity of related compounds like atractyloside (B1665827) and carboxyatractyloside (B560681), which are potent inhibitors of the mitochondrial adenine (B156593) nucleotide translocase (ANT), the specific derivatives found in coffee and their biological activities are a subject of ongoing research.[3][4] This technical guide provides a comprehensive overview of the current knowledge on this compound and its glycosides in coffee, focusing on their chemical diversity, quantitative occurrence, analytical methodologies, and known biological effects.

Chemical Structures and Occurrence in Coffee

This compound is a tetracyclic diterpenoid with an ent-kaurene (B36324) skeleton. In coffee, it primarily exists as various glycoside derivatives. The most predominant of these found in roasted Arabica coffee are:

-

This compound-2-O-β-D-glucoside

-

3′-O-β-D-glucosyl-2′-O-isovaleryl-2-O-β-D-glucosylthis compound [2][5]

Other derivatives, such as 2-O-β-D-glucopyranosyl-carboxythis compound, have been identified in raw coffee beans.[3] The aglycone, this compound itself, is typically present in only trace amounts in roasted coffee.[2][5]

The roasting process significantly impacts the profile of these compounds. For instance, 2-O-β-D-glucopyranosyl-carboxythis compound, found in raw beans, is completely degraded during roasting.[3] Conversely, other glycosides are formed during roasting through heat-induced decarboxylation of their C4-dicarboxylated precursors.[6]

Quantitative Data

The concentration of this compound and its glycosides can vary depending on the coffee species, origin, and processing methods. The following table summarizes the quantitative data reported in the literature for roasted Arabica coffee.

| Compound | Concentration Range (mg/g of roasted coffee) | Molar Concentration Range (µmol/g of roasted coffee) | Reference(s) |

| Total this compound Derivatives | - | 2.2 - 4.1 | [1] |

| This compound-2-O-β-D-glucoside | 0.8 - 1.4 | - | [2][5] |

| 3′-O-β-D-glucosyl-2′-O-isovaleryl-2-O-β-D-glucosylthis compound | 0.4 - 0.9 | - | [2][5] |

| This compound | Traces | 5.5 - 14.8% of total derivatives | [1][2] |

| 2′-O-isovaleryl-2-O-β-D-glucosylthis compound | - | 6.0 - 12.1% of total derivatives | [1] |

Biosynthesis of this compound

The biosynthesis of this compound in coffee plants proceeds through the well-established isoprenoid pathway, leading to the formation of its precursor, ent-kaurene. This pathway begins with geranylgeranyl diphosphate (B83284) (GGDP).

Experimental Protocols

Extraction of this compound and its Glycosides from Coffee

A widely used method for the extraction of these water-soluble compounds from roasted coffee powder and coffee brew is hot water extraction.[1]

Materials:

-

Roasted coffee powder or coffee brew

-

Deionized water

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh a precise amount of roasted coffee powder (e.g., 100 mg).

-

Add a specific volume of hot deionized water (e.g., 1 mL at 95°C).

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at 95°C for 30 minutes with intermittent vortexing.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

For coffee brew samples, a simple filtration step may be sufficient.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the analytical method of choice for the sensitive and selective quantification of this compound and its derivatives.[1][7]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or QTRAP mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[7]

-

Flow Rate: 0.5 mL/min.[7]

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and internal standard for quantification.

Biological Activities and Signaling Pathways

Inhibition of Adenine Nucleotide Translocase (ANT)

The most well-documented biological activity of this compound and its derivatives is the inhibition of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[3][8][9] ANT facilitates the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a crucial step in cellular energy metabolism.

By inhibiting ANT, these compounds can disrupt oxidative phosphorylation.[3] It is important to note that the highly toxic atractyloside and carboxyatractyloside are potent inhibitors of ANT. While the derivatives found in coffee also exhibit this activity, their potency and physiological relevance at typical consumption levels are still under investigation.[3]

Anti-photoaging and Antioxidant Effects

Recent studies have explored other biological activities of this compound. One study demonstrated that this compound isolated from coffee silverskin exhibits anti-photoaging effects in human dermal fibroblasts.[10] This effect was attributed to the inhibition of UVA-induced matrix metalloproteinases (MMPs) expression through the suppression of intracellular reactive oxygen species (ROS) production and the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[10]

The proposed mechanism involves the reduction of c-Jun phosphorylation and c-Fos expression, which are key components of the AP-1 transcription factor that regulates MMP expression.[10]

Metabolism in Humans

Upon consumption of coffee, this compound glycosides are metabolized in the human body. The glycosides themselves are not typically detected in plasma.[2][11] Instead, they are likely hydrolyzed in the gastrointestinal tract, liberating the aglycone, this compound.[2] this compound is then absorbed and further metabolized, primarily through glucuronidation.[2][11][12] The major metabolites found in human plasma and urine after coffee consumption are this compound and its glucuronide conjugates, such as this compound-19-O-β-D-glucuronide.[2][11][12]

Conclusion

This compound and its glycoside derivatives are a significant class of compounds found in coffee, particularly in the Arabica variety. Their concentrations and profiles are influenced by post-harvest processing, especially roasting. The primary analytical technique for their quantification is UHPLC-MS/MS, for which robust methods have been developed. While their ability to inhibit the mitochondrial adenine nucleotide translocase is a key biological activity, emerging research suggests other potentially beneficial effects, such as antioxidant and anti-photoaging properties, mediated through pathways like MAPK signaling. Further research is warranted to fully elucidate the physiological relevance of these compounds at typical dietary exposure levels and to explore their potential applications in drug development and as biomarkers for coffee consumption.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of this compound and its structural analogues on oxidative phosphorylation and on the translocation of adenine nucleotides in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. UHPLC-MS/MS quantification of this compound glycosides in Arabica coffee and coffee brew - Mendeley Data [data.mendeley.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Biological Activity of Atractyligenin Diterpenoids: A Technical Guide for Researchers

Abstract: Atractyligenin, an ent-kaurane diterpenoid, and its glycosidic derivatives, are naturally occurring compounds found in various plants, including those of the Atractylodes genus and Coffea species. These molecules have garnered significant interest within the scientific and drug development communities due to their potent and diverse biological activities. This technical guide provides an in-depth overview of the primary bioactivities of this compound diterpenoids, with a focus on their mechanisms of mitochondrial inhibition, antiproliferative effects against cancer cells, and anti-inflammatory properties. Quantitative data are summarized in tabular format, and detailed protocols for key bioassays are provided to facilitate experimental replication. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for researchers.

Core Mechanism of Action: Inhibition of Mitochondrial ATP/ADP Translocase

The most well-characterized biological activity of this compound glycosides, particularly atractyloside (B1665827) (ATR) and carboxyatractyloside (B560681) (CATR), is the potent and specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[3][4]

By binding to the ANT, these diterpenoid glycosides lock the transporter in a conformation that prevents nucleotide exchange.[3] This blockade effectively decouples oxidative phosphorylation from cellular metabolism, leading to a rapid depletion of cytosolic ATP and a subsequent energy crisis, culminating in cell death.[1] ATR is known to be a competitive inhibitor of the translocase.[1] This fundamental mechanism underlies the pronounced toxicity associated with these compounds and is a key area of investigation for its potential therapeutic applications.

Antiproliferative and Cytotoxic Activity

Synthetic modifications of the this compound core have yielded derivatives with potent antiproliferative activity against various human cancer cell lines. Research has demonstrated that modifications at the C-2 and C-15 positions, particularly the oxidation of hydroxyl groups to ketones, are fundamental for enhancing cytotoxic efficacy.[5] This suggests that the α,β-unsaturated carbonyl functionality may act as a Michael acceptor, targeting cellular nucleophiles like thiol groups in critical proteins.[5]

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for several di-oxidized this compound derivatives against human colon cancer cell lines.

| Compound | Cell Line | Treatment Duration | IC₅₀ (µM) | Reference |

| Derivative 24 | HCT116 | 24 h | 5.35 | [5] |

| Derivative 25 | HCT116 | 24 h | 5.50 | [5] |

| Derivative 23 | Caco-2 | 24 h | Not specified, but effective | [5] |

| Derivative 24 | Caco-2 | 24 h | Not specified, but effective | [5] |

| Various Derivatives | K-562, HL-60, MCF-7 | Not specified | 0.8 - 6.9 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[8]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, or a solution of SDS in HCl) to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Anti-inflammatory Activity

Certain diterpenoids related to this compound have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[11]

Activation of NF-κB by stimuli such as lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] this compound-related compounds have been shown to suppress the activation of this pathway, thereby reducing the production of these inflammatory mediators.[11]

Data Presentation: Anti-inflammatory Pathways

| Compound Family | Cellular Model | Stimulus | Key Effects | Signaling Pathway Modulated | Reference |

| Atractylenolides | RAW 264.7 Macrophages | LPS | ↓ NO, TNF-α, IL-6, PGE₂ | MAPK/NF-κB | |

| Atractylodin | Macrophages | L. monocytogenes | ↓ NLRP3, Caspase-1, IL-1β | Nrf2, NLRP3 Inflammasome | |

| ent-Kauranoids | RAW 264.7 Macrophages | LPS | ↓ Pro-inflammatory cytokines | NF-κB |

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a widely used method for the indirect measurement of nitric oxide (NO) by quantifying one of its stable breakdown products, nitrite (B80452) (NO₂⁻), in aqueous solutions like cell culture supernatant.[13]

Principle: The assay involves a two-step diazotization reaction. First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound with a magenta hue.[14] The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.[13]

Methodology:

-

Sample Collection: After treating cells (e.g., LPS-stimulated RAW 264.7 macrophages) with test compounds, collect 50-100 µL of the cell culture supernatant.

-

Standard Curve Preparation: Prepare a standard curve using a known concentration of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for the experiment.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing samples and standards.[10]

-

First Incubation: Incubate at room temperature for 5-10 minutes, protected from light.[14]

-

Second Reagent Addition: Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water) to all wells.[10]

-

Second Incubation: Incubate again at room temperature for 5-10 minutes, protected from light, to allow for color development.[14]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

-

Data Analysis: Calculate the nitrite concentration in the samples by interpolating their absorbance values against the standard curve.

Conclusion

This compound and its diterpenoid derivatives represent a class of natural products with potent biological activities. Their primary mechanism, the inhibition of mitochondrial ANT, establishes them as powerful tools for studying cellular bioenergetics and as a foundation for developing cytotoxic agents. Furthermore, synthetic derivatives demonstrate significant, tunable antiproliferative effects against cancer cells, while related compounds exhibit promising anti-inflammatory properties through the modulation of the NF-κB pathway. The data and protocols presented in this guide serve as a comprehensive resource for researchers in pharmacology and drug development, highlighting the therapeutic potential of the this compound scaffold for further investigation.

References

- 1. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of ADP/ATP Exchange in Receptor-Interacting Protein-Mediated Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. static.igem.wiki [static.igem.wiki]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. promega.com [promega.com]

Atractyligenin's Mechanism of Action on Mitochondrial ANT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Atractyligenin on the mitochondrial Adenine Nucleotide Translocase (ANT). This compound, a diterpenoid glycoside, and its derivatives, are potent and specific inhibitors of the ANT, a critical protein in cellular bioenergetics. By locking the transporter in a specific conformational state, these molecules effectively halt the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to profound effects on mitochondrial function and overall cell viability. This document details the molecular interactions, conformational changes, and kinetic data associated with this compound's inhibitory action. Furthermore, it provides comprehensive experimental protocols for studying these effects and visualizes the key pathways and experimental workflows.

Introduction: The Central Role of the Adenine Nucleotide Translocase

The Adenine Nucleotide Translocase (ANT) is the most abundant protein in the inner mitochondrial membrane, playing a pivotal role in cellular energy metabolism.[1] It facilitates the one-to-one exchange of ATP synthesized in the mitochondrial matrix for ADP from the cytosol.[2] This process is essential for providing the rest of the cell with the necessary energy currency for a myriad of biochemical reactions. The transport is electrogenic, as it exchanges ATP⁴⁻ for ADP³⁻, resulting in a net movement of one negative charge out of the matrix, a process driven by the mitochondrial membrane potential.[1]

This compound is the aglycone of atractyloside (B1665827) (ATR), a toxic glycoside found in plants of the Atractylis genus.[3] Both this compound and its more potent derivative, carboxyatractyloside (B560681) (CATR), are well-characterized inhibitors of ANT. Their specific and high-affinity binding to the transporter has made them invaluable tools for studying the mechanism of ATP/ADP transport and the role of ANT in various cellular processes, including the mitochondrial permeability transition (MPT).[3][4]

Mechanism of Action: Conformational Arrest of the ANT

The primary mechanism of action of this compound and its derivatives is the allosteric inhibition of the ANT's transport activity. The ANT operates via a "single binding site reorientation" mechanism, cycling between two principal conformational states:

-

c-state (cytosolic-facing): The nucleotide-binding site is open to the intermembrane space (cytosolic side).

-

m-state (matrix-facing): The nucleotide-binding site is open to the mitochondrial matrix.

This compound and atractyloside bind to the ANT with high affinity when the transporter is in the c-state .[4] This binding event effectively locks the transporter in this conformation, preventing the conformational changes necessary for nucleotide translocation. By stabilizing the c-state, this compound prevents the binding of ADP from the cytosol and the subsequent reorientation of the binding site to release ATP from the matrix. This leads to a cessation of ATP export from the mitochondria and an accumulation of ADP in the cytosol.

Carboxyatractyloside (CATR), a more potent analogue, also binds to the c-state but with an even higher, almost irreversible affinity.[4]

The following diagram illustrates the inhibitory action of this compound on the ANT transport cycle.

Role in Mitochondrial Permeability Transition

The ANT is considered a key component of the mitochondrial permeability transition pore (mPTP), a high-conductance channel that, when open, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.[4] The binding of ligands to the ANT can modulate the opening of the mPTP.

This compound and its derivatives, by stabilizing the c-state of the ANT, are known to be potent inducers of mPTP opening, particularly in the presence of Ca²⁺.[4] This suggests that the c-state conformation of the ANT is a prerequisite for or facilitates the formation of the open pore.

The following diagram illustrates the proposed role of this compound in inducing the mPTP.

Quantitative Data

The inhibitory potency of this compound and its derivatives on the mitochondrial ANT can be quantified by various parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Compound | Parameter | Value | Species/System | Reference |

| This compound | Ki | 1.5 x 10⁻⁵ M | Rat Liver Mitochondria | [5] |

| Atractyloside | Ki | ~10⁻⁷ - 10⁻⁸ M | Various | [4] |

| Carboxyatractyloside | Ki | ~10⁻⁸ - 10⁻⁹ M | Various | [4][6] |

Note: The exact values can vary depending on the experimental conditions, such as pH, temperature, and the source of mitochondria.

Experimental Protocols

Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of functional mitochondria from rat or mouse liver by differential centrifugation.

Materials:

-

Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

-

Homogenizer: Glass-Teflon Potter-Elvehjem type.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal according to approved institutional protocols and quickly excise the liver.

-

Place the liver in ice-cold isolation buffer and wash to remove excess blood.

-

Mince the liver into small pieces with scissors.

-

Transfer the minced tissue to a pre-chilled homogenizer with 10 volumes of isolation buffer.

-

Homogenize with 5-6 strokes at approximately 500 rpm.

-

Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

References

- 1. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 20/20 view of ANT function in mitochondrial biology and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Atractyligenin: A Novel Modulator of Cutaneous Photoaging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cutaneous photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, represents a significant area of research in dermatology and cosmetology. This technical guide delves into the emerging role of Atractyligenin, a natural terpenoid, as a promising agent in mitigating the detrimental effects of photoaging. Drawing from the available scientific literature, this document outlines the molecular mechanisms of this compound, focusing on its impact on key signaling pathways, extracellular matrix integrity, and oxidative stress. This guide provides a comprehensive overview of the current understanding of this compound's anti-photoaging properties, complete with detailed experimental protocols and visual representations of the underlying biological processes, to support further research and development in this field.

Introduction to Cutaneous Photoaging

Photoaging is a complex biological process driven primarily by UV radiation, which leads to characteristic changes in the skin, including deep wrinkles, loss of elasticity, and altered pigmentation. At the molecular level, UV exposure triggers a cascade of events, including the generation of reactive oxygen species (ROS), which in turn activate multiple signaling pathways that contribute to the degradation of the extracellular matrix (ECM), the structural scaffold of the skin.

Two of the most critical pathways implicated in photoaging are the Mitogen-Activated Protein Kinase (MAPK) and the Transforming Growth-Factor-β/Smad (TGF-β/Smad) pathways.

-

MAPK Signaling Pathway: UV-induced ROS activate the MAPK pathway, leading to the upregulation of the transcription factor Activator Protein-1 (AP-1). AP-1, a heterodimer of c-Jun and c-Fos, plays a pivotal role in increasing the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other ECM components.[1][2]

-

TGF-β/Smad Signaling Pathway: The TGF-β/Smad pathway is a key regulator of ECM homeostasis, promoting the synthesis of new collagen.[3] In photoaged skin, this pathway is often impaired, leading to a net loss of collagen and contributing to the visible signs of aging.

This compound: A Natural Anti-Photoaging Candidate

This compound is a terpenoid compound that has been isolated from natural sources such as coffee silverskin and the rhizomes of Atractylodes species.[1][4] Recent research has highlighted its potential as a potent anti-photoaging agent, primarily through its ability to counteract the damaging effects of UVA radiation on human dermal fibroblasts.[1][4]

Mechanism of Action

The primary mechanism by which this compound exerts its anti-photoaging effects is through the inhibition of the MAPK signaling cascade and the reduction of intracellular ROS.[1]

-

Inhibition of ROS Production: this compound has been shown to significantly suppress the UVA-induced generation of intracellular ROS in human dermal fibroblasts.[1] By quenching these damaging free radicals, this compound mitigates the initial trigger for the photoaging cascade.

-

Downregulation of the MAPK/AP-1 Pathway: By reducing ROS levels, this compound subsequently inhibits the activation of the MAPK signaling pathway.[1] This leads to a reduction in the phosphorylation of c-Jun and the expression of c-Fos, the two components of the AP-1 transcription factor.[1]

-

Suppression of MMP Expression: The downregulation of AP-1 activity by this compound results in a significant decrease in the expression of key MMPs, including MMP-1 (collagenase), MMP-2 (gelatinase), and MMP-3 (stromelysin).[1][2] This inhibition of collagen-degrading enzymes is crucial for preserving the integrity of the dermal extracellular matrix.

-

Restoration of Collagen Homeostasis: Beyond inhibiting collagen degradation, this compound also contributes to the maintenance of collagen levels by restoring the expression of Endo180, a receptor involved in collagen absorption.[1]

While direct evidence of this compound's interaction with the TGF-β/Smad pathway is currently lacking in the context of photoaging, its ability to protect the existing collagen framework from degradation is a significant contribution to maintaining skin health.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human dermal fibroblasts exposed to UVA radiation. Note: Specific percentage values from the primary literature are not publicly available; therefore, the data is presented descriptively.

Table 1: Effect of this compound on UVA-Induced MMP Expression

| MMP Target | This compound Treatment | Observed Effect |

| MMP-1 | Dose-dependent | Significant suppression of expression |

| MMP-2 | Dose-dependent | Significant suppression of expression |

| MMP-3 | Dose-dependent | Significant suppression of expression |

Table 2: Effect of this compound on UVA-Induced Signaling and Oxidative Stress

| Parameter | This compound Treatment | Observed Effect |

| Intracellular ROS | Dose-dependent | Significant reduction in ROS levels |

| c-Jun Phosphorylation | Dose-dependent | Reduction in phosphorylation |

| c-Fos Expression | Dose-dependent | Reduction in expression |

| Endo180 Expression | Dose-dependent | Restoration of expression |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's anti-photoaging effects.

Cell Culture and UVA Irradiation

-

Cell Line: Human dermal fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

UVA Irradiation:

-

Seed HDFs in appropriate culture plates and allow them to adhere and grow to 80-90% confluency.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Cover the cells with a thin layer of PBS.

-

Expose the cells to a UVA source (e.g., a bank of fluorescent black light lamps) at a dose of 8 J/cm².[1]

-

Immediately after irradiation, remove the PBS and replace it with fresh culture medium.

-

For experiments involving this compound, pre-treat the cells with various concentrations of the compound for a specified time (e.g., 24 hours) before UVA irradiation.

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed HDFs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Intracellular ROS Measurement (DCF-DA Assay)

-

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Seed HDFs in a 96-well black plate and treat with this compound followed by UVA irradiation as described above.

-

After treatment, wash the cells with PBS.

-

Load the cells with 10 µM H2DCF-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse the treated HDFs in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., MMP-1, p-c-Jun, c-Fos, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism in Inhibiting Photoaging

Caption: this compound inhibits UVA-induced photoaging by suppressing ROS and the MAPK/AP-1 pathway.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for evaluating this compound's anti-photoaging effects in vitro.

Safety and Toxicological Considerations

Currently, there is a lack of specific dermal toxicity data for this compound. However, studies on related compounds from Atractylodes species, such as atractylon (B190628) and atractylenolide, have been conducted in other contexts. For instance, some studies have evaluated their acaricidal and anti-inflammatory properties. While these studies provide some initial insights, they are not a substitute for rigorous dermal safety and toxicity testing of this compound itself. For any potential topical application, a comprehensive safety assessment, including skin irritation, sensitization, and phototoxicity studies, would be imperative.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with significant potential for mitigating cutaneous photoaging. Its demonstrated ability to inhibit UVA-induced damage in human dermal fibroblasts through the suppression of ROS and the MAPK/AP-1 pathway provides a strong scientific rationale for its further development.

Future research should focus on several key areas:

-

In vivo studies: To validate the in vitro findings and assess the efficacy of topically applied this compound in animal models of photoaging.

-

TGF-β/Smad Pathway: To investigate whether this compound directly modulates the TGF-β/Smad pathway to promote collagen synthesis.

-

Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for the prevention and treatment of photoaging.

-

Formulation Development: To optimize the delivery of this compound into the skin for enhanced bioavailability and efficacy.

-

Comprehensive Safety Profile: To conduct thorough toxicological studies to establish a complete safety profile for topical use.

References

Atractyligenin: A Comprehensive Technical Review of its Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyligenin, a diterpenoid aglycone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its derivatives, with a focus on its anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and elucidates the known and proposed signaling pathways through which this compound and its analogues exert their effects. The primary mechanism of toxicity for the parent glycoside, atractyloside (B1665827), is the inhibition of the mitochondrial ADP/ATP translocase. However, recent research has shifted towards the pharmacological potential of synthetic derivatives of this compound, which exhibit promising cytotoxic and antimicrobial activities through various cellular mechanisms. This guide aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction